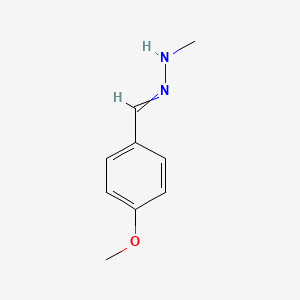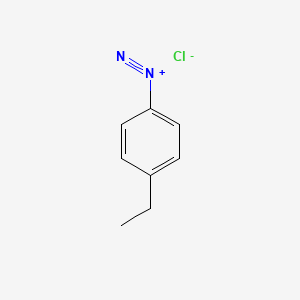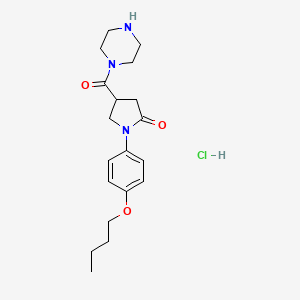
1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrrolidinone moiety, and a butoxyphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the pyrrolidinone intermediate.
Formation of the Piperazine Ring: The piperazine ring is then introduced through a condensation reaction with a suitable diamine.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
- 1-(4-Butoxyphenyl)-4-(1-piperazinylcarbonyl)-2-pyrrolidinone hydrochloride
Uniqueness
1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
38160-20-2 |
|---|---|
Fórmula molecular |
C19H28ClN3O3 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C19H27N3O3.ClH/c1-2-3-12-25-17-6-4-16(5-7-17)22-14-15(13-18(22)23)19(24)21-10-8-20-9-11-21;/h4-7,15,20H,2-3,8-14H2,1H3;1H |
Clave InChI |
CFLXMBOALPCKEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
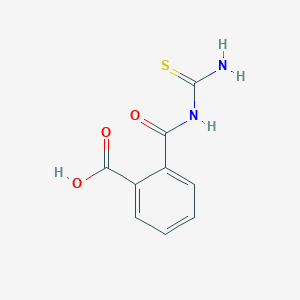
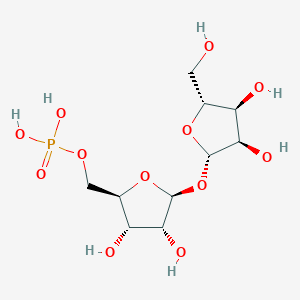
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
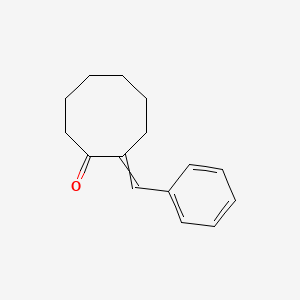


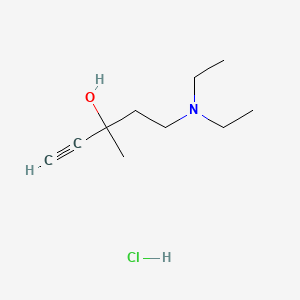
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
